N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Lipophilicity Drug-like properties Permeability

N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 321705-96-8; molecular formula C₁₃H₂₁NO₃S; MW 271.38 g/mol) is a secondary sulfonamide featuring a tetramethyl-substituted benzene core and an N-(2-methoxyethyl) side chain. The tetramethylbenzenesulfonamide scaffold has demonstrated distinctive reactivity in Hofmann rearrangement chemistry, where its steric and electronic profile suppresses sulfonyl nitrene formation, a mechanistic feature not shared by common sulfonamide analogs such as p-toluenesulfonamide.

Molecular Formula C13H21NO3S
Molecular Weight 271.38g/mol
CAS No. 321705-96-8
Cat. No. B497482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide
CAS321705-96-8
Molecular FormulaC13H21NO3S
Molecular Weight271.38g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)NCCOC)C)C
InChIInChI=1S/C13H21NO3S/c1-9-8-10(2)12(4)13(11(9)3)18(15,16)14-6-7-17-5/h8,14H,6-7H2,1-5H3
InChIKeyFELJXRNNMIKDEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 321705-96-8): Core Identity and Physicochemical Baseline for Procurement Evaluation


N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 321705-96-8; molecular formula C₁₃H₂₁NO₃S; MW 271.38 g/mol) is a secondary sulfonamide featuring a tetramethyl-substituted benzene core and an N-(2-methoxyethyl) side chain . The tetramethylbenzenesulfonamide scaffold has demonstrated distinctive reactivity in Hofmann rearrangement chemistry, where its steric and electronic profile suppresses sulfonyl nitrene formation, a mechanistic feature not shared by common sulfonamide analogs such as p-toluenesulfonamide [1]. Predicted physicochemical properties include an ACD/LogP of 2.82, a single hydrogen bond donor, a polar surface area of 64 Ų, and an estimated aqueous solubility of 80.28 mg/L at 25°C . These parameters position the compound at a physicochemical inflection point relative to its closest N-substituted analogs, making informed comparator-based selection critical for applications where lipophilicity, hydrogen-bonding capacity, and steric profile jointly govern performance.

Why N-(2-Methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs Without Quantitative Justification


N-substituted 2,3,5,6-tetramethylbenzenesulfonamides form a congeneric series in which small variations in the N-substituent produce substantial shifts in LogP, hydrogen-bond donor (HBD) count, polar surface area (PSA), and aqueous solubility . The 2-methoxyethyl group introduces an ether oxygen capable of accepting hydrogen bonds without donating one, a feature that distinguishes it from the N-(3-hydroxypropyl) analog, which carries an additional H-bond donor (HBD = 2 vs. 1) and exhibits a lower LogP of 2.40 . Conversely, the N,N-diethyl tertiary sulfonamide comparator lacks any H-bond donor (HBD = 0) and displays an elevated LogP of 4.25, shifting it toward a higher lipophilicity range . These differences are not cosmetic; they directly impact membrane permeability, metabolic stability, and off-target promiscuity risk. The quantitative evidence below demonstrates that generic interchange among tetramethylbenzenesulfonamide analogs is not supported by their divergent physicochemical profiles.

Head-to-Head Quantitative Differentiation of N-(2-Methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide Versus Closest Analogs


LogP Differentiation: Intermediate Lipophilicity Between Hydroxypropyl and Diethyl Analogs

The target compound (ACD/LogP = 2.82) occupies an intermediate lipophilicity range between the more polar N-(3-hydroxypropyl) analog (ACD/LogP = 2.40) and the more lipophilic N,N-diethyl analog (ACD/LogP = 4.25) . A ΔLogP of +0.42 over the hydroxypropyl comparator and -1.43 relative to the diethyl comparator indicates that the 2-methoxyethyl group modulates lipophilicity without the extremes introduced by a free hydroxyl or a tertiary amine substituent.

Lipophilicity Drug-like properties Permeability

Hydrogen-Bond Donor Profile: Single HBD Balances Polarity Without Excessive Hydrogen-Bonding Capacity

The target compound possesses exactly one hydrogen-bond donor (the sulfonamide N–H), compared to two HBDs for the N-(3-hydroxypropyl) analog (additional –OH donor) and zero HBDs for the N,N-diethyl analog (tertiary sulfonamide) . The associated polar surface areas are 64 Ų (target), 75 Ų (hydroxypropyl), and 46 Ų (diethyl). HBD count is a key determinant of passive membrane permeability, with each additional HBD typically reducing permeability by approximately one log unit in Caco-2 and PAMPA models.

Hydrogen bonding Membrane permeability Drug-likeness

Aqueous Solubility Estimated at 80 mg/L: Superior to More Lipophilic N,N-Dialkyl Analogs

The water solubility of the target compound is estimated at 80.28 mg/L at 25°C (WSKOW v1.41, based on estimated Log Kow of 2.75) . For comparison, the more lipophilic N-(2-benzylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide (estimated Log Kow = 6.84) exhibits a water solubility of 0.0059 mg/L, and N,N-diethyl-2,3,5,6-tetramethylbenzenesulfonamide (Log Kow = 4.22) shows approximately 4.6 mg/L . The 17-fold solubility advantage over the N,N-diethyl analog and approximately 13,600-fold advantage over the N-(2-benzylphenyl) analog reflect the impact of the methoxyethyl substituent in maintaining aqueous solubility while preserving a tetramethyl-substituted aromatic core.

Aqueous solubility Formulation Bioavailability

Tetramethyl Substitution Pattern: Unique Reactivity Profile in Hofmann Rearrangement

In a difluoro-λ³-bromane-induced Hofmann rearrangement study reported in J. Am. Chem. Soc. (2009), 2,3,5,6-tetramethylbenzenesulfonamide exhibited a reactivity pattern distinct from other arenesulfonamides: the results 'strongly suggest that generation of sulfonyl nitrene will not be involved in this rearrangement' [1]. This contrasts with p-toluenesulfonamide and other analogs with electron-donating (p-MeO, o-Me) or electron-withdrawing (p-F, p-Cl, p-CF₃) substituents, which efficiently undergo the λ³-bromane-induced Hofmann rearrangement through a different mechanistic pathway. The tetramethyl substitution pattern thus provides a unique electronic and steric environment that alters reaction outcomes in synthetic transformations.

Synthetic chemistry Hofmann rearrangement Sulfonamide reactivity

Biodegradation Half-Life: Weeks-Months Persistence Profile Relevant for Environmental Fate Assessment

The BIOWIN3 ultimate survey model predicts a biodegradation half-life in the 'weeks-months' range (score: 2.2914), with the primary survey model (BIOWIN4) indicating 'weeks' for primary degradation (score: 3.1723), and ready biodegradability prediction is negative . For comparison, the N-(3-hydroxypropyl) analog, with its additional hydroxyl group, would be expected to exhibit faster biodegradation based on class-level structure-biodegradability relationships, although direct experimental comparison data are not available. The predicted half-life of 0.248 days for atmospheric hydroxyl radical oxidation indicates relatively rapid atmospheric removal if volatilized, but the low vapor pressure (1.39 × 10⁻⁶ mm Hg) limits atmospheric partitioning.

Environmental fate Biodegradation Persistence

Rotatable Bond Count and Molecular Flexibility: Five Rotatable Bonds Enable Conformational Adaptation

The target compound contains five freely rotatable bonds, conferred by the 2-methoxyethyl N-substituent (–CH₂–CH₂–O–CH₃) . This is identical to the N-(3-hydroxypropyl) analog (also five rotatable bonds) , but exceeds the N,N-diethyl analog (four rotatable bonds) and the N-ethyl analog (three rotatable bonds). Increased rotatable bond count generally correlates with higher conformational entropy upon binding, which can reduce binding affinity unless compensated by favorable enthalpic contacts. The ether oxygen in the methoxyethyl chain can also participate in intramolecular hydrogen bonding with the sulfonamide N–H, potentially pre-organizing the ligand into a bioactive conformation.

Molecular flexibility Ligand efficiency Conformational entropy

Optimal Procurement and Application Scenarios for N-(2-Methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Balanced Lipophilicity (LogP 2–3) with a Single H-Bond Donor

For oral drug discovery programs targeting LogP in the 2–3 range, the target compound (ACD/LogP = 2.82) provides a superior starting point compared to the more polar N-(3-hydroxypropyl) analog (LogP = 2.40) or the excessively lipophilic N,N-diethyl analog (LogP = 4.25) . Its single HBD and intermediate PSA of 64 Ų place it within favorable boundaries for both oral bioavailability and potential CNS penetration, avoiding the dual-HBD penalty of the hydroxypropyl comparator . The five rotatable bonds also offer sufficient flexibility for target-induced fit without excessive entropic penalty.

In Vitro High-Throughput Screening Where Aqueous Solubility Above 50 mg/L Minimizes DMSO Artifacts

With an estimated aqueous solubility of 80.28 mg/L, this compound can be prepared at biologically relevant concentrations (up to ~300 μM) using ≤1% DMSO, reducing solvent-related cytotoxicity and false-positive artifacts common in cell-based assays . This represents a practical advantage over more lipophilic tetramethylbenzenesulfonamide analogs such as the N,N-diethyl derivative (estimated solubility ~4.6 mg/L), which would require higher DMSO concentrations that may compromise assay integrity .

Synthetic Methodology Development Exploiting the Unique Reactivity of the Tetramethylbenzenesulfonamide Scaffold

The tetramethyl substitution pattern suppresses sulfonyl nitrene generation in Hofmann rearrangement conditions, a mechanistic feature established experimentally for the parent 2,3,5,6-tetramethylbenzenesulfonamide . Researchers developing chemoselective sulfonamide transformations can exploit this divergent reactivity profile as a design element, using the N-(2-methoxyethyl) derivative as a soluble, functionalized variant that retains the core scaffold's unique electronic character.

Environmental Fate Studies Requiring Compounds with Defined Persistence Profiles

The estimated biodegradation half-life in the weeks-months range and negative ready biodegradability prediction make this compound suitable as a reference standard for environmental persistence studies or as a non-readily-biodegradable comparator in biodegradation assay development . Its moderate water solubility (80 mg/L) and low volatility (vapor pressure ~1.4 × 10⁻⁶ mm Hg) further define its environmental compartment distribution, supporting its use in fate and transport modeling exercises.

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